(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a complex organic compound derived from myo-inositol, a type of sugar alcohol This compound is characterized by the presence of tetraisopropyl-1,3-disiloxanediyl groups attached to the myo-inositol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol molecule. The process begins with the selective protection of the 1,6 and 3,4 positions using tetraisopropyl-1,3-disiloxanediyl groups. This is achieved through a series of reactions involving silylation agents under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like imidazole to facilitate the silylation process.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., bromides, chlorides), alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways due to its structural similarity to inositol phosphates, which are important secondary messengers.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting inositol-related pathways.
Industry: Potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is largely dependent on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways. The compound’s silyl groups can also influence its reactivity and interactions with other molecules, potentially affecting its biological activity.
Comparison with Similar Compounds
- 1,2:5,6-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- 1,3:4,5-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
Comparison: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is unique due to the specific positioning of the silyl groups, which can influence its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different stereochemical properties and reactivity patterns, making it a valuable compound for studying the effects of structural variations on chemical and biological behavior.
Properties
CAS No. |
123270-13-3 |
---|---|
Molecular Formula |
C30H64O8Si4 |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
InChI Key |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Isomeric SMILES |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Synonyms |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.